molecular formula C18H20N2O6 B14144138 6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 524733-59-3

6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B14144138
CAS No.: 524733-59-3
M. Wt: 360.4 g/mol
InChI Key: BKHMQVPIQXGNBU-UHFFFAOYSA-N
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Description

6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a benzodioxole moiety, a hydrazinylcarbonyl group, and a dimethylcyclohexene carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Hydrazinylcarbonyl Group: This step involves the reaction of 1,3-benzodioxole with hydrazine hydrate and a suitable carbonyl compound, such as benzoyl chloride, under reflux conditions.

    Cyclohexene Carboxylic Acid Formation: The final step involves the cyclization of the intermediate product with dimethylcyclohexene carboxylic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the hydrazinylcarbonyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of a benzodioxole moiety, a hydrazinylcarbonyl group, and a cyclohexene carboxylic acid structure. This unique combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

524733-59-3

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

6-[(1,3-benzodioxole-5-carbonylamino)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H20N2O6/c1-9-5-12(13(18(23)24)6-10(9)2)17(22)20-19-16(21)11-3-4-14-15(7-11)26-8-25-14/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

BKHMQVPIQXGNBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)C

Origin of Product

United States

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